1,1,1-Trichloro-2-ethoxyethane;vanadium
Description
Overview of Halogenated Ethers in Contemporary Synthetic Chemistry
Halogenated ethers, organic compounds featuring an ether linkage and one or more halogen substituents, represent a class of molecules with diverse and significant applications in modern synthetic chemistry. Their unique electronic and steric properties, imparted by the presence of both the ether oxygen and halogen atoms, render them valuable as solvents, reagents, and building blocks in a variety of chemical transformations.
The synthesis of chloroethers has a long history, with early methods often relying on direct chlorination of ethers or the reaction of alcohols with chlorinated reagents. One of the foundational methods for ether synthesis, the Williamson ether synthesis, has been adapted for the preparation of certain chloroethers, typically involving the reaction of a chloroalkoxide with an alkyl halide. Another classical approach involves the addition of alcohols or alkoxides to chlorinated alkenes. These early methodologies, while effective, sometimes suffered from limitations in terms of substrate scope, regioselectivity, and the use of harsh reagents. The development of more refined and selective methods has been a continuous effort in the field of organic synthesis.
In contemporary chemical synthesis, halogenated ethers are utilized in a multitude of ways. Their applications range from serving as non-flammable and less toxic anesthetic agents in medicine to their use as robust solvents in various industrial processes. In the realm of organic synthesis, they are valuable intermediates. The presence of a halogen atom provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Furthermore, the ether functionality can influence the reactivity and selectivity of transformations at other positions in the molecule, acting as a directing group or modulating the electronic environment. The unique combination of an ether and a halogen on the same carbon framework allows for the construction of complex molecular architectures.
Foundational Aspects of Vanadium Chemistry in Catalysis and Coordination Science
Vanadium, a first-row transition metal, is renowned for its rich and versatile chemistry, which has led to its widespread application in catalysis and coordination science. Its ability to exist in multiple oxidation states and adopt various coordination geometries is central to its utility.
Vanadium commonly exists in oxidation states ranging from +2 to +5, with the +4 and +5 states being particularly important in catalytic applications. umb.edu The accessibility of these multiple oxidation states allows vanadium to participate in a wide range of redox processes, acting as both an oxidant and a reductant in catalytic cycles. umb.edu
The coordination geometry of vanadium complexes is equally diverse and flexible, adapting to the electronic and steric demands of the surrounding ligands. Common coordination numbers for vanadium are 4, 5, and 6, leading to geometries such as tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral. researchgate.net This structural flexibility is crucial for its catalytic activity, as it allows for the binding and activation of substrates, as well as the facile transformation between different intermediates in a catalytic cycle.
Table 1: Common Oxidation States and Coordination Geometries of Vanadium in Catalytic Systems
| Oxidation State | Common Coordination Geometries |
| +5 | Tetrahedral, Trigonal Bipyramidal, Octahedral |
| +4 | Square Pyramidal, Trigonal Bipyramidal, Octahedral |
| +3 | Octahedral |
| +2 | Octahedral |
This table provides a generalized overview, and other coordination geometries are also possible depending on the specific ligand environment.
Vanadium-based catalysts are instrumental in a plethora of organic transformations. nih.govlibretexts.orgnih.gov They are particularly well-known for their efficacy in oxidation reactions, including the epoxidation of alkenes, the oxidation of alcohols, and the oxidative coupling of phenols. libretexts.org The mechanism of these oxidations often involves the formation of high-valent vanadium-oxo or peroxo species that act as the active oxidants.
Beyond oxidations, vanadium catalysts have been employed in a variety of other reactions, such as polymerization, halogenation, and carbon-carbon bond-forming reactions. nih.gov The Lewis acidity of certain vanadium complexes also enables them to catalyze a range of reactions involving the activation of carbonyl compounds and other functional groups. The ability of vanadium to mediate both one- and two-electron transfer processes further broadens the scope of its catalytic applications.
Articulation of the Research Rationale for Investigating 1,1,1-Trichloro-2-ethoxyethane in Vanadium-Mediated Systems
The specific chemical system of 1,1,1-trichloro-2-ethoxyethane in the presence of vanadium complexes represents an intriguing yet underexplored area of research. The rationale for investigating this system is multifaceted and stems from the potential for novel reactivity arising from the unique structural features of the chloroether and the versatile catalytic capabilities of vanadium.
The 1,1,1-trichloroethyl group in the ether is a highly electron-withdrawing moiety, which significantly influences the properties of the adjacent C-O and C-Cl bonds. This electronic feature could render the molecule susceptible to unique transformations when interacting with a catalytically active vanadium center. Potential areas of investigation include:
Vanadium-Mediated Dehalogenation or Reductive Coupling: Low-valent vanadium species are known to be potent reducing agents. Their interaction with the trichloromethyl group of 1,1,1-trichloro-2-ethoxyethane could lead to selective dehalogenation reactions. Depending on the reaction conditions, this could proceed through stepwise removal of chlorine atoms or potentially lead to reductive coupling products if a suitable coupling partner is present.
Catalytic C-H Functionalization: While the trichloromethyl group is a prominent feature, the ethoxy moiety also presents sites for potential C-H activation. Vanadium catalysts have shown promise in C-H functionalization reactions, and their application to this substrate could lead to the development of new methods for the selective modification of halogenated ethers.
Oxidative Transformations: High-valent vanadium-oxo species are powerful oxidants. Their reaction with 1,1,1-trichloro-2-ethoxyethane could lead to oxidative cleavage of the C-O or C-C bonds, or potentially oxidation at the ethoxy group, depending on the reaction conditions and the nature of the vanadium catalyst.
Coordination Chemistry and Ligand Development: The ether oxygen atom of 1,1,1-trichloro-2-ethoxyethane could potentially coordinate to a vanadium center, thereby influencing the metal's catalytic activity. Investigating the coordination behavior of this and related chloroethers could lead to the design of new ligand frameworks for vanadium catalysis.
Hypothesized Synergistic Potential of Chlorinated Ethers and Vanadium Catalysis
The hypothesized synergistic potential between chlorinated ethers like 1,1,1-Trichloro-2-ethoxyethane and vanadium catalysis stems from the established catalytic activity of vanadium in reactions involving chlorinated organic compounds. researchgate.netscilit.comacs.org Vanadium-based catalysts have demonstrated effectiveness in the decomposition and transformation of various chlorinated aromatic pollutants. researchgate.netscilit.com This suggests a potential for similar catalytic activity with chlorinated aliphatic compounds.
Table 1: Research Findings on Vanadium Catalysis with Chlorinated Compounds This table is interactive. You can sort and filter the data by clicking on the column headers.
| Vanadium Catalyst System | Chlorinated Compound Type | Application/Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Vanadium catalyst with Bu4NI and AlCl3 | Ketones, Alkenes | Catalytic chlorination | Vanadium catalyzes the chlorination under atmospheric molecular oxygen. | nih.gov |
| Vanadium-based oxides | Chlorinated aromatic pollutants | Catalytic destruction | Vanadium-based catalysts are active in the destruction of various polychlorinated pollutants. | researchgate.netscilit.com |
| VOx/TiO2 | Chlorobenzene | Synergistic elimination of NOx and chlorobenzene | The structure of the vanadia species affects reaction activity and product distribution. | acs.org |
| Vanadium-dependent chloroperoxidase | Amines | Selective chlorination | A biocatalyst effective for selective chlorination of a broad range of amines. | chemrxiv.org |
| V2O5–WO3/TiO2 | Chlorinated aromatics | Multipollutant control of NOx and chlorinated organics | The polymerization state of vanadyl species affects catalytic activity. | acs.org |
Identification of Key Knowledge Gaps in the Chemical Compound’s Interactions with Vanadium
Despite the general understanding of vanadium's catalytic properties with chlorinated compounds, significant knowledge gaps exist specifically for the 1,1,1-Trichloro-2-ethoxyethane;vanadium system. The available scientific literature provides a general description of the compound and its potential uses but lacks in-depth experimental and theoretical studies on its specific catalytic mechanisms and synergistic effects. evitachem.comsmolecule.com
A primary knowledge gap is the absence of detailed mechanistic studies. While it is hypothesized that the compound could be catalytically active, the specific reaction pathways, the role of the different oxidation states of vanadium, and the influence of the trichloromethyl and ethoxy groups on the catalytic cycle have not been elucidated. There is a lack of research on the application of this specific complex in organic synthesis, with no detailed reports on its efficacy as a catalyst for specific transformations.
Structure
3D Structure of Parent
Properties
CAS No. |
61928-23-2 |
|---|---|
Molecular Formula |
C4H7Cl3OV |
Molecular Weight |
228.39 g/mol |
IUPAC Name |
1,1,1-trichloro-2-ethoxyethane;vanadium |
InChI |
InChI=1S/C4H7Cl3O.V/c1-2-8-3-4(5,6)7;/h2-3H2,1H3; |
InChI Key |
BVDKFSVDAUBPNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(Cl)(Cl)Cl.[V] |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1 Trichloro 2 Ethoxyethane and Cognate Analogs
Established Synthetic Routes to 1,1,1-Trichloro-2-ethoxyethane
The primary and most established synthetic route to 1,1,1-Trichloro-2-ethoxyethane involves the reaction of chloral (B1216628) (trichloroacetaldehyde) with ethanol (B145695). This reaction is a classic example of acetal (B89532) formation from an aldehyde and an alcohol.
Selection of Precursor Materials and Optimization of Reaction Parameters
The key precursor materials for this synthesis are chloral and ethanol. Chloral itself is commercially produced by the chlorination of acetaldehyde (B116499) or ethanol. wikipedia.orgnih.gov The reaction to form the acetal, 1,1,1-Trichloro-2-ethoxyethane, is typically catalyzed by an acid.
While specific optimized parameters for the synthesis of 1,1,1-Trichloro-2-ethoxyethane are not extensively documented in readily available literature, the general principles of acetal formation suggest the following considerations for optimization:
Catalyst: Anhydrous acid catalysts are crucial to drive the reaction towards the acetal. Common choices include hydrogen chloride, sulfuric acid, or p-toluenesulfonic acid. The concentration of the catalyst needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
Temperature: The reaction temperature will influence the rate of reaction. Moderate heating is often employed to accelerate acetal formation. However, excessive temperatures could lead to the degradation of the product or starting materials.
Removal of Water: The formation of an acetal from an aldehyde and an alcohol is a reversible reaction that produces water as a byproduct. libretexts.orgorganicchemistrytutor.com To drive the equilibrium towards the product, water must be removed from the reaction mixture. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.
Stoichiometry of Reactants: Using an excess of ethanol can also help to shift the equilibrium towards the formation of the acetal.
A general representation of the reaction is as follows:
| Reactant/Product Name | IUPAC Name | Molecular Formula |
| Chloral | Trichloroacetaldehyde | C₂HCl₃O |
| Ethanol | Ethanol | C₂H₅OH |
| 1,1,1-Trichloro-2-ethoxyethane | 1,1,1-Trichloro-2-ethoxyethane | C₄H₇Cl₃O |
Mechanistic Underpinnings of Conventional Synthetic Procedures
The mechanism for the acid-catalyzed formation of 1,1,1-Trichloro-2-ethoxyethane from chloral and ethanol follows the well-established pathway for acetal formation. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of chloral, making the carbonyl carbon more electrophilic.
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.
Deprotonation to Form a Hemiacetal: A proton is lost from the attacking ethanol molecule, resulting in the formation of a hemiacetal intermediate.
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation.
Nucleophilic Attack by a Second Ethanol Molecule: A second molecule of ethanol attacks the carbocation.
Deprotonation to Form the Acetal: A final deprotonation step yields the stable acetal, 1,1,1-Trichloro-2-ethoxyethane, and regenerates the acid catalyst.
Development of Novel and Sustainable Synthetic Approaches for Chloroethers
While the traditional acid-catalyzed route is effective, modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies.
Application of Catalytic Strategies in Halogenated Ether Synthesis
Research into the synthesis of halogenated ethers has explored various catalytic systems to improve efficiency and reduce the environmental impact. For instance, vanadium complexes have been investigated as catalysts for halogenation reactions. nih.gov A vanadium-dependent chloroperoxidase has been shown to be an effective biocatalyst for selective chlorination. chemrxiv.org While not specifically applied to 1,1,1-Trichloro-2-ethoxyethane, these studies suggest the potential for developing novel catalytic routes. For the synthesis of chloroacetaldehyde (B151913) dimethyl acetal, an improved process involves the reaction of vinyl acetate (B1210297) and chlorine in methanol, followed by neutralization with solid bases, achieving high yields. google.com Such approaches, which avoid strong, corrosive acids, represent a step towards greener synthesis.
Principles of Atom Economy and Environmental Sustainability in Synthesis
The concept of atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. wordpress.comlibretexts.orgigitsarang.ac.in The traditional synthesis of 1,1,1-Trichloro-2-ethoxyethane via acetal formation is inherently atom-economical in its main reaction, as all the atoms of the chloral and two ethanol molecules (minus water) are incorporated into the desired product.
The synthesis of the starting material, chloral: The chlorination of ethanol or acetaldehyde can produce significant amounts of hydrochloric acid as a byproduct.
The use of catalysts and solvents: Traditional methods often employ strong mineral acids which can be corrosive and generate waste during neutralization. The use of solvents also contributes to the environmental footprint of the process.
Energy consumption: The heating and distillation steps require energy input.
More sustainable approaches to acetal synthesis are being developed, including the use of solid acid catalysts that can be easily recovered and reused, and solvent-free reaction conditions. ijsdr.org Photocatalytic methods for acetalization under visible light have also been reported, offering a potentially greener alternative. rsc.org
Strategic Functionalization and Derivatization of 1,1,1-Trichloro-2-ethoxyethane
The functionalization and derivatization of 1,1,1-Trichloro-2-ethoxyethane can provide access to a range of other potentially useful compounds. While specific derivatization of this compound is not widely reported, its structure suggests several possibilities based on the reactivity of related chlorinated ethers.
The trichloromethyl group is generally stable but can participate in certain reactions. The ether linkage, while relatively stable, can be cleaved under harsh acidic conditions. The ethoxy group could potentially be modified, although this would likely require more complex synthetic strategies.
Derivatization is often employed in analytical chemistry to enhance the detectability of compounds. nih.gov For chlorinated compounds, derivatization can be used to introduce a chromophore or fluorophore for easier detection by techniques such as HPLC.
The Vanadium Complex of 1,1,1-Trichloro-2-ethoxyethane
The existence of a compound described as "1,1,1-Trichloro-2-ethoxyethane;vanadium" is suggested by its availability from chemical suppliers. evitachem.com This indicates the formation of a coordination complex between the organic molecule and a vanadium center. The synthesis of such a complex would likely involve the reaction of 1,1,1-Trichloro-2-ethoxyethane with a suitable vanadium precursor, such as a vanadium halide or alkoxide. The ether oxygen of the ethoxy group is the most probable site for coordination to the vanadium metal center.
Methodologies for Introducing Diverse Chemical Functionalities
The introduction of diverse chemical functionalities to the 1,1,1-trichloro-2-ethoxyethane scaffold can be achieved through various synthetic strategies, primarily by modifying a suitable precursor or by post-synthesis functionalization of the ethoxy group, if the desired functionality can withstand the reaction conditions. A key precursor for introducing a variety of alkoxy groups is 1,1,1-trichloro-2-hydroxyethane.
Williamson Ether Synthesis: A primary method for introducing different alkoxy groups is the Williamson ether synthesis. This involves the deprotonation of 1,1,1-trichloro-2-hydroxyethane with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with a suitable alkyl halide (e.g., ethyl iodide for the synthesis of 1,1,1-trichloro-2-ethoxyethane) in an SN2 reaction to form the desired ether. This method is versatile and can be used to synthesize a wide range of analogs by varying the alkyl halide.
Transetherification: Another approach for creating functionalized vinyl ethers, which could potentially be adapted, is the transetherification reaction catalyzed by a palladium (II) complex. This method involves the reaction between an alcohol and a vinyl ether, such as ethyl vinyl ether, to exchange the alkoxy groups.
The following table outlines potential synthetic routes to introduce various functionalities, starting from 1,1,1-trichloro-2-hydroxyethane:
| Desired Functional Group | Reagent | Reaction Type | Product |
| Methoxy | Methyl iodide | Williamson Ether Synthesis | 1,1,1-Trichloro-2-methoxyethane |
| Propoxy | Propyl bromide | Williamson Ether Synthesis | 1,1,1-Trichloro-2-propoxyethane |
| Benzyloxy | Benzyl chloride | Williamson Ether Synthesis | 1,1,1-Trichloro-2-(benzyloxy)ethane |
| Allyloxy | Allyl bromide | Williamson Ether Synthesis | 2-(Allyloxy)-1,1,1-trichloroethane |
Consequence of Functionalization on the Reactivity Profiles
The functionalization of the 1,1,1-trichloro-2-ethoxyethane structure, particularly modifications to the alkoxy group, can significantly influence the reactivity profile of the molecule. The electronic and steric nature of the introduced functional groups can affect the stability of the molecule and its susceptibility to various reactions, such as nucleophilic substitution and elimination.
Electronic Effects: The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be involved in resonance, although this effect is more pronounced in unsaturated systems. In the saturated scaffold of 1,1,1-trichloro-2-ethoxyethane, the primary electronic influence of the ethoxy group is its inductive effect. The electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I), which can influence the electron density around the adjacent carbon atoms. This can impact the reactivity of the C-Cl bonds. For instance, the electron-withdrawing nature of the ethoxy group can slightly polarize the C-C bond, potentially affecting the ease of nucleophilic attack at the carbon bearing the chlorine atoms.
Nucleophilic Substitution: The 1,1,1-trichloroethyl group is susceptible to nucleophilic substitution reactions. For example, 1,1,1-trichloroethane (B11378) reacts with aqueous potassium hydroxide (B78521) in a nucleophilic substitution reaction to form acetaldehyde. askfilo.com The presence of an ethoxy group at the 2-position can modulate this reactivity. The inductive effect of the oxygen atom might slightly decrease the electron density at the C-1 carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack. However, the steric bulk of the ethoxy group and any larger functional groups on the alkoxy chain could hinder the approach of a nucleophile.
The reactivity of alkyl vinyl ethers, a related class of compounds, is influenced by the nature of the alkoxy group. It has been observed that the reactivity towards electrophiles increases in the sequence of methyl > ethyl > isopropyl > tert-butyl for the alkoxy group. rsc.org While this is a different system, it highlights that the nature of the alkoxy group plays a crucial role in the molecule's reactivity.
The following table summarizes the potential impact of different functional groups on the reactivity of 1,1,1-trichloro-2-alkoxyethane analogs:
| Functional Group on Alkoxy Chain | Electronic Effect | Steric Hindrance | Predicted Effect on Reactivity Towards Nucleophiles |
| Methyl | -I effect | Low | Baseline reactivity |
| Ethyl | -I effect | Slightly higher than methyl | Similar to methyl |
| Isopropyl | -I effect, slight +I from methyls | Moderate | Potentially decreased reactivity due to steric hindrance |
| tert-Butyl | -I effect, +I from methyls | High | Significantly decreased reactivity due to steric hindrance |
| Phenyl (in a benzyloxy group) | -I effect (inductive), potential resonance effects | Moderate to high | Complex effects; inductive withdrawal may enhance reactivity, while sterics may hinder it |
Coordination Chemistry of Vanadium with Halogenated Organic Ligands, with Specific Emphasis on Ethers
Vanadium Complexation with Ether-Based Ligands
Ethers are a significant class of ligands in vanadium coordination chemistry, capable of binding to the metal center through their oxygen donor atoms. The nature of this coordination can vary significantly depending on the structure of the ether and the vanadium precursor.
Monodentate and Multidentate Ether Coordination Motifs
Ether ligands can coordinate to vanadium in both monodentate and multidentate fashions. Simple cyclic ethers like tetrahydrofuran (B95107) (THF) and tetrahydropyran, as well as acyclic ethers such as 1,4-dioxan, have been shown to form adducts with vanadium(IV) chloride. bohrium.com In these cases, the ethers typically act as monodentate ligands, occupying one coordination site on the vanadium center. For instance, complexes with the stoichiometry VCl₄,L and VCl₄,2L have been reported. bohrium.com Ethylene glycol dimethylether, which possesses two ether functionalities, can act as a bidentate ligand, forming a 1:1 adduct with vanadium(IV) chloride. bohrium.com
The coordination of ethers can also be intramolecular, where an ether functionality is part of a larger ligand that binds to the vanadium center through other donor atoms as well. This is observed in mixed alkoxyalkoxo chloro complexes of vanadium(V), where intramolecular ether coordination is present. nih.gov
Impact of Ether Ligand Steric and Electronic Properties on Vanadium Coordination Centers
The steric and electronic properties of ether ligands play a crucial role in determining the geometry and stability of the resulting vanadium complexes. The steric bulk of the ether can influence the coordination number of the vanadium center. For example, with the space-demanding N,N'-dimethylpropyleneurea (DMPU) ligand, which contains an ether-like carbonyl oxygen, the coordination number of the oxovanadium(IV) ion is reduced to five, as there is no solvent molecule in the trans position to the oxo group. researchgate.net
Electronically, the oxygen atom of an ether is a hard donor, which generally favors coordination to higher oxidation states of vanadium. The electron-donating ability of the ether can influence the electronic properties of the vanadium center, which in turn affects the redox behavior and reactivity of the complex. The introduction of ionic functionalities in ligands, which can be analogous to the electronic effects of substituents on ether ligands, can significantly alter the coordination chemistry and catalytic behavior of the corresponding metal complexes through both steric and electronic consequences. nih.gov
Vanadium Coordination Environments in the Presence of Chlorinated Organic Fragments
Rational Design Principles for Chloroether-Vanadium Coordination Interactions
The rational design of complexes involving chloroether ligands like 1,1,1-Trichloro-2-ethoxyethane and vanadium would be guided by several key principles. The primary interaction is expected to be through the ether oxygen atom. The trichloromethyl group is a strong electron-withdrawing group, which would reduce the electron-donating ability of the ether oxygen. This effect would likely influence the strength of the vanadium-oxygen bond.
Structural Characterization of Vanadium-Chloroether Adducts
| Technique | Expected Information |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination number, and geometry. |
| FT-IR Spectroscopy | Information on the V-O stretching frequency, which is sensitive to the electronic environment. |
| UV-Visible Spectroscopy | Electronic transitions within the complex, providing information on the d-orbital splitting and oxidation state. |
| EPR Spectroscopy | For paramagnetic vanadium species (e.g., V(IV)), provides information on the electronic structure and coordination environment. |
Redox Behavior and Oxidation State Stability of Vanadium within Ether-Containing Coordination Spheres
The coordination environment significantly influences the redox properties and the stability of different oxidation states of vanadium. wikipedia.orglibretexts.orgwou.educhemguide.co.uk The presence of ether ligands, with or without halogenation, can tune the redox potential of the V(V)/V(IV) and other redox couples.
The electron-donating or -withdrawing nature of the substituents on the ether ligand can modulate the electron density at the vanadium center, thereby affecting the ease of oxidation or reduction. For instance, vanadium complexes with chloro-substituted Schiff bases are more easily reduced compared to their non-chlorinated counterparts. acs.org This suggests that the electron-withdrawing chloro groups stabilize the lower oxidation state. A similar effect might be anticipated for a complex with 1,1,1-Trichloro-2-ethoxyethane.
Cyclic voltammetry is a key technique for investigating the redox behavior of these complexes, providing information on the reduction and oxidation potentials. researchgate.net The stability of a particular oxidation state is a result of the interplay between the electronic preferences of the vanadium ion and the donor properties of the surrounding ligands. For example, the coordination of tetrahydrofuran to vanadium(V) can occur by breaking a chloride bridge in a dimeric complex, leading to a stable six-coordinate monomeric species. nih.gov The redox interaction between vanadium complexes and redox-active ligands is a well-studied phenomenon. nih.gov
| Vanadium Oxidation State | Typical Color in Aqueous Solution | Electronic Configuration |
| +5 (Vanadyl) | Yellow | [Ar] 3d⁰ |
| +4 (Vanadyl) | Blue | [Ar] 3d¹ |
| +3 | Green | [Ar] 3d² |
| +2 | Violet | [Ar] 3d³ |
This table provides general information about vanadium oxidation states and their characteristic colors in aqueous solution, which can be influenced by the specific ligand environment. wikipedia.orglibretexts.orgwou.educhemguide.co.uk
Elucidation of Electron Transfer Pathways in Vanadium-Ether Complexes
Electron transfer is a fundamental process in the chemistry of vanadium, underpinning its roles in catalysis and biological systems. nih.gov The interconversion between different oxidation states of vanadium in a coordination complex is facilitated by the transfer of electrons, which can be influenced by the nature of the coordinating ligands.
In a hypothetical vanadium complex with 1,1,1-Trichloro-2-ethoxyethane, the electron density at the vanadium center would be significantly affected by the ligand. The electron-withdrawing trichloromethyl group would pull electron density away from the ethoxy portion of the ligand, thereby making the oxygen atom a weaker electron donor compared to a non-halogenated ether. This inductive effect would, in turn, influence the electron transfer pathways involving the vanadium center.
Several pathways for electron transfer can be conceptualized in such complexes:
Inner-Sphere Electron Transfer: This mechanism would involve the halogenated ether ligand acting as a bridging ligand between two vanadium centers in different oxidation states. The ligand facilitates the transfer of an electron from the reduced vanadium center to the oxidized one. The efficiency of this process would depend on the ability of the ligand to mediate electronic communication between the metal centers.
Outer-Sphere Electron Transfer: In this case, the coordination spheres of the vanadium complexes remain intact during the electron transfer event. The electron tunnels from the reductant to the oxidant. The rate of outer-sphere electron transfer is influenced by the reorganization energy required to change the bond lengths and angles of the reactants to match those of the products. The rigid nature of the 1,1,1-Trichloro-2-ethoxyethane ligand could impact this reorganization energy.
Ligand-to-Metal Charge Transfer (LMCT): Excitation of the complex with light of an appropriate wavelength could induce the transfer of an electron from a ligand-based orbital to a metal-based orbital. The energy required for this transition would be sensitive to the electronic properties of the halogenated ligand.
Metal-to-Ligand Charge Transfer (MLCT): Conversely, in complexes with vanadium in a lower oxidation state, it might be possible to observe the transfer of an electron from a metal-centered orbital to an empty orbital on the ligand.
The study of these electron transfer pathways would typically involve spectroscopic techniques such as UV-Vis and EPR spectroscopy, as well as electrochemical methods like cyclic voltammetry.
Table 1: Potential Electron Transfer Pathways in a Vanadium-(1,1,1-Trichloro-2-ethoxyethane) Complex
| Electron Transfer Pathway | Description |
| Inner-Sphere | Ligand bridges two vanadium centers, facilitating electron transfer. |
| Outer-Sphere | Electron tunnels between two separate vanadium complexes. |
| Ligand-to-Metal Charge Transfer (LMCT) | Photoinduced electron transfer from the ligand to the vanadium center. |
| Metal-to-Ligand Charge Transfer (MLCT) | Photoinduced electron transfer from the vanadium center to the ligand. |
Factors Governing Vanadium Oxidation State Interconversions
The accessibility of multiple oxidation states is a hallmark of vanadium chemistry. wikipedia.orglibretexts.org The relative stability of these oxidation states and the ease of interconversion between them are governed by a combination of factors, including the nature of the ligands, the solvent, pH, and the presence of oxidizing or reducing agents.
In the context of a vanadium complex with 1,1,1-Trichloro-2-ethoxyethane, the following factors would be crucial in determining the favored oxidation state and the dynamics of its interconversion:
Ligand Field Effects: The coordination of the halogenated ether ligand to the vanadium center would alter the energies of the d-orbitals of the metal. The strength of the ligand field would influence the stability of different oxidation states. The electron-withdrawing nature of the trichloromethyl group would likely make the ether oxygen a weaker field ligand, which could favor a higher oxidation state for vanadium to compensate for the reduced electron donation.
Steric Hindrance: The bulky trichloromethyl group could sterically hinder the approach of other ligands or reactants to the vanadium center, thereby influencing the kinetics of redox reactions.
Solvent Effects: The polarity and coordinating ability of the solvent can play a significant role in stabilizing different oxidation states. A polar, coordinating solvent might stabilize a charged vanadium complex, thereby influencing the redox potential.
Redox Potentials: The ease of oxidation or reduction of the vanadium complex would be quantified by its redox potential. The presence of the electron-withdrawing 1,1,1-Trichloro-2-ethoxyethane ligand would be expected to make the vanadium center more electron-deficient, thus increasing its reduction potential and making it easier to reduce.
The interconversion between vanadium oxidation states is often accompanied by distinct color changes, which provides a convenient method for visually monitoring these processes. libretexts.org For instance, the reduction of a vanadium(V) species typically proceeds through a series of color changes corresponding to the formation of vanadium(IV), vanadium(III), and vanadium(II) species. libretexts.org
Table 2: Factors Influencing Vanadium Oxidation State in a Halogenated Ether Complex
| Factor | Influence on Vanadium Oxidation State |
| Ligand Electronic Effects | Electron-withdrawing groups on the ligand can stabilize higher oxidation states. |
| Steric Properties of Ligand | Bulky ligands can affect the coordination number and geometry, influencing redox potentials. |
| Solvent Polarity | Polar solvents can stabilize charged species, affecting the equilibrium between oxidation states. |
| Presence of Redox Agents | External oxidizing or reducing agents will directly drive the interconversion of oxidation states. |
Catalytic Applications of Vanadium Systems Potentially Involving 1,1,1 Trichloro 2 Ethoxyethane As Substrate or Promoter
Vanadium-Catalyzed Reactions with Halogenated Organic Substrates
Vanadium complexes are effective catalysts for various oxidation reactions. The presence of halogen atoms on an organic substrate can significantly influence its reactivity, and vanadium catalysts are capable of mediating transformations of such molecules.
Epoxidation Reactions
Vanadium catalysts are well-established in the epoxidation of alkenes, particularly allylic alcohols. rug.nlwikipedia.org Simple complexes like vanadyl acetylacetonate, [VO(acac)₂], in the presence of a peroxide oxidant (e.g., tert-butyl hydroperoxide), are highly effective. rug.nl The catalytic cycle typically involves the in-situ formation of a vanadium(V) peroxo complex, which acts as the active oxygen-transfer agent. The strong Lewis acidity of the V(V) center is crucial for activating the peroxide. rug.nl
While the epoxidation of simple olefins is possible, vanadium catalysts show remarkable regioselectivity for the epoxidation of allylic alcohols, where the hydroxyl group directs the oxidant to the adjacent double bond. rug.nlwikipedia.org In the context of halogenated substrates, the presence of electron-withdrawing groups like the trichloromethyl group in a molecule such as 1,1,1-Trichloro-2-ethoxyethane would be expected to deactivate nearby double bonds, making them less susceptible to electrophilic attack. However, vanadium's ability to coordinate with other functional groups (like the ether oxygen in 1,1,1-Trichloro-2-ethoxyethane) could potentially overcome this deactivation, localizing the catalytic center and facilitating intramolecular oxidation if an appropriate unsaturated bond is present elsewhere in the molecule.
Vanadium-dependent haloperoxidases (VHPOs), a class of enzymes, catalyze the oxidation of halides using hydrogen peroxide. nih.govnih.gov This process involves the formation of a peroxo-vanadate complex that generates an electrophilic halogenating species. nih.gov Although this is a halogenation rather than an epoxidation reaction, it underscores the fundamental reactivity of vanadium-peroxo species with halogen-related compounds.
Oxidative Coupling Transformations
Vanadium's ability to mediate electron transfer processes makes it a candidate for catalyzing oxidative coupling reactions. While palladium is more commonly associated with cross-coupling of organic halides, vanadium systems offer unique reactivity pathways. acs.orgchemrxiv.orgresearchgate.net Inspired by nature, chemoenzymatic cascades have been developed that utilize vanadium-dependent haloperoxidases to first brominate a substrate, which is then subjected to a transition-metal-catalyzed cross-coupling reaction. acs.org
In a purely chemical system, a vanadium catalyst could potentially activate a C-Cl bond in a substrate like 1,1,1-Trichloro-2-ethoxyethane. This activation could proceed through a Lewis acid interaction between the vanadium center and a chlorine atom, polarizing the C-Cl bond and making the carbon atom susceptible to nucleophilic attack or facilitating the formation of a radical intermediate that could then undergo coupling. While less common than reductive coupling reactions (such as vanadium-catalyzed pinacol (B44631) coupling), the fundamental steps of substrate activation suggest the possibility of such transformations. researchgate.net The mechanism would likely depend on the specific vanadium precursor, the co-catalyst, and the reaction conditions.
Polymerization Catalysis, particularly concerning the Influence of Chlorinated Promoters or Comonomers
In the field of Ziegler-Natta polymerization, vanadium-based catalysts, such as vanadium oxytrichloride (VOCl₃) combined with an organoaluminum co-catalyst like ethylaluminium sesquichloride (EASC), are used for the production of ethylene-propylene copolymers. rsc.org The activity and stability of these catalytic systems can be significantly enhanced by the addition of chlorinated promoters. rsc.orgresearchgate.net
Compounds like hexachloro-p-xylene (HCPX) and ethyl trichloroacetate (B1195264) (ETCA) have been studied as effective promoters. rsc.orgresearchgate.net These chlorinated agents are believed to re-oxidize and reactivate vanadium centers that have been reduced to lower, less active oxidation states during the polymerization process. The presence of multiple chlorine atoms appears to be a key factor in their efficacy. For instance, hexachloro-p-xylene has been shown to be a highly efficient promoter, increasing the catalyst's activity severalfold. rsc.org
Given its structure, 1,1,1-Trichloro-2-ethoxyethane shares features with known promoters like ethyl trichloroacetate. The trichloromethyl group could play a similar role in the reactivation of vanadium active sites. The table below, derived from studies on related systems, illustrates the impact of different chlorinated compounds on the activity of a VOCl₃–EASC catalytic system for ethylene-propylene copolymerization. rsc.orgresearchgate.net
| Chlorinated Promoter | Molar Ratio (Promoter:V) | Catalytic Activity (kg polymer / (g V * h)) | Reference |
|---|---|---|---|
| None (Control) | - | ~2.5 | rsc.org |
| Hexachloro-p-xylene (HCPX) | 5 | ~12.0 | rsc.org |
| tert-Butyl chloride | 10 | ~4.0 | rsc.org |
| Trichlorotoluene | 10 | ~5.5 | rsc.org |
| Ethyl trichloroacetate (ETCA) | Not Specified | Significantly increases activity | researchgate.net |
Specific Role of 1,1,1-Trichloro-2-ethoxyethane as a Reactant or Ligand in Vanadium Catalysis
Mechanisms of Substrate Activation in Vanadium-Mediated Transformations
The activation of substrates by vanadium catalysts proceeds through several key mechanisms. A primary mode of activation is through Lewis acidity, where the vanadium center coordinates to an electron-rich site on the substrate. rug.nl For example, in the coupling of epoxides with CO₂, vanadium(V) complexes activate the epoxide by coordinating to the oxygen atom, facilitating nucleophilic attack and ring-opening. researchgate.net Similarly, the ether oxygen in 1,1,1-Trichloro-2-ethoxyethane could coordinate to a vanadium center, potentially positioning the molecule for a subsequent transformation.
Another critical mechanism involves the activation of oxidants. Vanadium(V) readily forms peroxo and hydroperoxo complexes with H₂O₂ or organic hydroperoxides. rug.nlnih.gov These complexes are potent but selective oxidizing agents. The activation of a halogenated substrate could occur via attack by one of these vanadium-peroxo species.
In the context of activating C-Cl bonds, vanadium-dependent haloperoxidases provide a biological model. In these enzymes, a peroxide-activated vanadium center facilitates the oxidation of a halide ion (e.g., Cl⁻) to an electrophilic species (e.g., HOCl or an enzyme-bound equivalent). nih.govnih.gov A similar principle could apply to the activation of a C-Cl bond in an organic molecule, where the vanadium center withdraws electron density, weakening the bond and preparing it for cleavage or substitution.
Investigation of Ligand and Co-catalyst Effects on Overall Catalytic Performance
The performance of any vanadium catalyst is profoundly influenced by its ligand sphere and the presence of co-catalysts. The ligands dictate the steric and electronic properties of the metal center, affecting its Lewis acidity, redox potential, and ability to coordinate with substrates. researchgate.netkobe-u.ac.jp
For instance, aminotriphenolate and salen-type ligands have been used to create highly active vanadium(V) catalysts for epoxide/CO₂ coupling. researchgate.net In these systems, nucleophilic co-catalysts are often required to facilitate the reaction. The electronic properties of the ligand, such as the presence of electron-withdrawing chloride groups on the ligand framework itself, can modulate catalytic activity. researchgate.net
Lack of Available Research on the Catalytic Applications of Vanadium with 1,1,1-Trichloro-2-ethoxyethane
A comprehensive review of scientific literature and research databases reveals a significant gap in the available information regarding the catalytic applications of vanadium systems specifically involving 1,1,1-Trichloro-2-ethoxyethane as either a substrate or a promoter. Consequently, it is not possible to provide a detailed, evidence-based article on the topics outlined in the user's request, including a comparative analysis of heterogeneous versus homogeneous catalysis, catalyst design, immobilization strategies, and methodologies for catalyst recovery and reusability in this specific chemical context.
Extensive searches for scholarly articles, patents, and conference proceedings did not yield any specific studies focused on the interaction between vanadium catalysts and 1,1,1-Trichloro-2-ethoxyethane. The existing body of research on vanadium catalysis is vast and covers a wide range of applications, such as oxidation reactions, polymerization, and the activation of halogen-containing compounds by vanadium-dependent haloperoxidases. nih.gov However, this research does not extend to the specific chloroether compound of interest.
While general principles of heterogeneous and homogeneous vanadium catalysis are well-documented, applying these concepts to a system involving 1,1,1-Trichloro-2-ethoxyethane without experimental data would be purely speculative. The design and immobilization of vanadium catalysts are typically tailored to the specific reaction and substrate, and no such designs have been reported for this particular chloroether. mdpi.com Similarly, methodologies for catalyst recovery and reusability are highly dependent on the reaction conditions and the nature of the catalytic system, making it impossible to describe them accurately for a reaction that has not been studied. researchgate.net
In the absence of any research data, the creation of an informative and scientifically accurate article that adheres to the requested structure and focuses solely on the chemical compound “1,1,1-Trichloro-2-ethoxyethane;vanadium” is not feasible. The generation of content, including data tables and detailed research findings, as requested, would necessitate fabrication and would not meet the standards of scientific accuracy.
Therefore, this article cannot be generated as per the user's instructions due to the lack of foundational scientific research on the specified topic.
Table of Compounds Mentioned
Since no specific reactions or related compounds could be discussed in the context of the primary subject, a table of compounds cannot be generated.
Mechanistic Investigations of Vanadium Mediated Reactions Potentially Involving 1,1,1 Trichloro 2 Ethoxyethane
Detailed Elucidation of Reaction Pathways
The interaction of vanadium complexes with halogenated organic compounds can proceed through various intricate pathways. While direct evidence for 1,1,1-Trichloro-2-ethoxyethane is unavailable, studies on similar substrates, such as alkyl halides and other halogenated alkanes, offer valuable insights into plausible reaction mechanisms.
Proposed Catalytic Cycles for Vanadium-Chloroether Systems
Based on analogous systems, a hypothetical catalytic cycle for the transformation of a chloroether like 1,1,1-Trichloro-2-ethoxyethane by a vanadium catalyst could involve a series of oxidation-reduction steps. For instance, in the vanadium-catalyzed reduction of chlorate, a V(III)/V(IV) redox cycle is the predominant mechanism. nih.gov Similarly, vanadium-catalyzed C-H fluorination reactions are suggested to proceed through a vanadium(II)/vanadium(III) or vanadium(III)/vanadium(IV) cycle. nih.gov
A plausible, albeit speculative, catalytic cycle for a reaction involving 1,1,1-Trichloro-2-ethoxyethane might be initiated by the coordination of the chloroether to a reduced vanadium species (e.g., V(III)). This could be followed by an inner-sphere electron transfer, leading to the cleavage of a carbon-chlorine bond and the formation of an organic radical and a higher-valent vanadium-chloride species (e.g., V(IV)-Cl). The organic radical could then undergo further reactions, and the vanadium catalyst would be regenerated in a subsequent reduction step.
In the context of vanadium-dependent haloperoxidases, which catalyze halogenation reactions, the catalytic cycle involves the formation of a peroxo-vanadium(V) intermediate. nih.govnih.govacs.orgresearchgate.net While this is an oxidative process, it highlights the versatility of vanadium in mediating reactions involving halogenated compounds.
Identification and Characterization of Putative Key Intermediates
In vanadium-catalyzed cross-coupling reactions of alkyl halides, the formation of carbon-centered radical intermediates is considered likely. oup.comoup.com By analogy, the reaction of 1,1,1-Trichloro-2-ethoxyethane with a vanadium catalyst could generate a 1,1-dichloro-2-ethoxyethyl radical. The identification and characterization of such transient species are challenging and often rely on indirect evidence or trapping experiments.
In enzymatic systems like vanadium haloperoxidases, peroxo-vanadium intermediates have been identified through crystallographic and spectroscopic studies. nih.govnih.gov These intermediates are crucial for the activation of the halide. While the reaction of 1,1,1-Trichloro-2-ethoxyethane is unlikely to involve a peroxo species unless an oxidant is present, the principle of substrate activation through coordination to the vanadium center remains a key concept. Computational studies on model systems can provide valuable information on the structure and stability of potential intermediates. researchgate.net
Quantitative Kinetic Studies of Vanadium-Catalyzed Transformations
Kinetic studies are essential for understanding reaction mechanisms, including the determination of rate-limiting steps and the influence of reactant concentrations.
Determination of Rate Laws and Reaction Orders
While no specific rate laws have been determined for vanadium-catalyzed reactions of 1,1,1-Trichloro-2-ethoxyethane, general principles of chemical kinetics would apply. A hypothetical rate law for a reaction between a vanadium catalyst (V-cat) and the chloroether (R-Cl) could take the form:
Rate = k[V-cat]x[R-Cl]y
Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to the catalyst and the substrate, respectively. These orders would need to be determined experimentally by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate.
For example, in the vanadium-catalyzed C(sp3)–H fluorination, a primary kinetic isotope effect (kH / kD = 4) was observed, indicating that C–H bond abstraction is the rate-limiting step. nih.gov Similar experiments could be designed to probe the rate-determining step in a reaction involving 1,1,1-Trichloro-2-ethoxyethane, for instance, by comparing the reaction rates of chlorinated and deuterated analogues.
Calculation of Activation Parameters and Analysis of Transition State Structures
The activation energy (Ea) for a reaction can be determined by studying the temperature dependence of the rate constant, typically using the Arrhenius equation. For the reduction of bulk and supported vanadium pentoxide, an activation energy for the growth of nuclei was calculated to be 60 ± 3 kJ mol–1. rsc.org This value, however, is not directly transferable to a solution-phase reaction of a chloroether.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the energies of transition states and intermediates, thereby providing an estimate of the activation energy. nih.gov Such calculations could be applied to a proposed mechanism for the reaction of 1,1,1-Trichloro-2-ethoxyethane with a vanadium complex to evaluate the feasibility of different pathways.
The following table presents hypothetical activation energies for different proposed elementary steps in a vanadium-catalyzed reaction, illustrating how such data could be used to identify the rate-determining step.
Hypothetical Activation Energies for Elementary Steps
| Proposed Elementary Step | Hypothetical Activation Energy (kJ/mol) |
|---|---|
| Coordination of Chloroether to Vanadium | 15 |
| C-Cl Bond Cleavage (Rate-Determining) | 85 |
| Radical Transformation | 30 |
| Catalyst Regeneration | 45 |
Application of Spectroscopic and Computational Probes for Reaction Mechanisms
A variety of spectroscopic and computational techniques are employed to investigate the mechanisms of vanadium-catalyzed reactions.
Spectroscopic Techniques:
UV-Visible Spectroscopy: Can be used to monitor changes in the oxidation state of vanadium during the reaction, as different vanadium species often exhibit distinct absorption spectra. nih.govul.ie
Electron Paramagnetic Resonance (EPR) Spectroscopy: Is particularly useful for studying paramagnetic vanadium species, such as V(IV), and can provide information about the coordination environment of the metal center. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 51V NMR can be used to characterize diamagnetic vanadium complexes and monitor their transformation during a reaction. rsc.org
X-ray Absorption Spectroscopy (XAS): Provides information on the oxidation state and local coordination environment of the vanadium atom. aps.org
Computational Methods:
Density Functional Theory (DFT): Is widely used to model the geometries and energies of reactants, intermediates, and transition states in vanadium-catalyzed reactions. researchgate.netnih.gov DFT calculations can help to elucidate reaction pathways and predict spectroscopic properties.
The combination of these experimental and theoretical approaches is crucial for a comprehensive understanding of the intricate mechanisms of vanadium-mediated transformations. While direct studies on 1,1,1-Trichloro-2-ethoxyethane are lacking, the application of these methods to analogous systems provides a robust framework for predicting and investigating its reactivity with vanadium complexes.
Absence of Research Data on Vanadium-Mediated Reactions of 1,1,1-Trichloro-2-ethoxyethane
A thorough review of available scientific literature reveals a significant gap in the research concerning the mechanistic investigations of vanadium-mediated reactions specifically involving 1,1,1-Trichloro-2-ethoxyethane. Despite the interest in vanadium catalysis for various organic transformations, dedicated studies on its interaction with this particular chlorinated ethane (B1197151) derivative appear to be unavailable.
Consequently, information regarding the in-situ spectroscopic monitoring of active catalytic species and the application of isotopic labeling studies to elucidate bond cleavage and formation in the context of vanadium and 1,1,1-Trichloro-2-ethoxyethane could not be located. The highly specific nature of the requested analysis, focusing on these precise mechanistic details, cannot be fulfilled based on the current body of published research.
While extensive research exists on vanadium catalysis in fields such as oxidation reactions and the activation of other organic substrates, the extension of these investigations to 1,1,1-Trichloro-2-ethoxyethane has not been documented in the accessible scientific domain. Therefore, the detailed article as outlined in the user's request cannot be generated at this time due to the lack of foundational research on this specific chemical system.
Computational and Theoretical Chemistry of 1,1,1 Trichloro 2 Ethoxyethane and Its Vanadium Complexes
Electronic Structure Calculations of 1,1,1-Trichloro-2-ethoxyethane
Computational chemistry provides powerful tools to investigate the properties of molecules like 1,1,1-Trichloro-2-ethoxyethane at an electronic level. Through ab initio molecular orbital theory, we can gain insights into how electrons are distributed within the molecule and how this distribution influences its structure and stability. smu.edu
The electronic structure of 1,1,1-Trichloro-2-ethoxyethane is significantly influenced by the presence of highly electronegative atoms: three chlorine atoms and one oxygen atom. An analysis of its molecular orbitals (MOs) would reveal that the highest occupied molecular orbitals (HOMOs) are likely localized on the atoms with lone pairs, specifically the oxygen and chlorine atoms. Conversely, the lowest unoccupied molecular orbitals (LUMOs) would be associated with the antibonding σ* orbitals of the carbon-chlorine (C-Cl) and carbon-oxygen (C-O) bonds.
The electron density distribution is consequently polarized. A significant partial negative charge (δ-) accumulates around the chlorine and oxygen atoms, while the carbon atoms, particularly the one bonded to the three chlorines (C1) and the two carbons bonded to the oxygen, exhibit a partial positive charge (δ+). This polarization is a key determinant of the molecule's reactivity, indicating potential sites for nucleophilic or electrophilic attack. The bulky and electron-withdrawing trichloromethyl group (-CCl₃) exerts a strong inductive effect, pulling electron density away from the rest of the ethoxy chain.
The rotation around the single bonds in 1,1,1-Trichloro-2-ethoxyethane, especially the C-C and C-O bonds, gives rise to different spatial arrangements known as conformations. The study of these conformational landscapes is crucial for understanding the molecule's behavior. The concept of conformers was famously established through studies on similar 1,2-disubstituted ethanes, which identified distinct stable arrangements like anti and gauche forms. nih.govnih.govresearchgate.net
For 1,1,1-Trichloro-2-ethoxyethane, rotation around the central C-O bond is of particular interest. The key conformers would be defined by the dihedral angle between the bulky -CCl₃ group and the ethyl group.
Anti-conformer: The trichloromethyl group and the terminal methyl group are positioned approximately 180° apart. This arrangement is expected to be the most stable due to minimized steric hindrance between the two bulkiest groups.
Gauche-conformer: The trichloromethyl group and the terminal methyl group are positioned approximately 60° apart. This conformation would experience significant steric repulsion, making it less stable than the anti-conformer.
Computational methods can calculate the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. The relative stabilities are determined by a combination of steric repulsion (van der Waals strain) and electronic interactions, such as hyperconjugation and dipole-dipole interactions.
| Conformer | Dihedral Angle (Cl₃C-C-O-C) | Predicted Relative Energy (kJ/mol) | Primary Destabilizing Factor |
|---|---|---|---|
| Anti | ~180° | 0 (Reference) | Minimal steric strain |
| Gauche | ~60° | > 15 | High steric repulsion between -CCl₃ and -CH₃ groups |
Density Functional Theory (DFT) Studies on Vanadium-Chloroether Complexes
Density Functional Theory (DFT) is a robust computational method used to study the structure, bonding, and reactivity of transition metal complexes. rsc.orgrsc.org It is particularly well-suited for investigating the interaction between a vanadium center and a chloroether ligand like 1,1,1-Trichloro-2-ethoxyethane.
A primary application of DFT is the geometry optimization of molecules, which involves finding the lowest energy arrangement of atoms. researchgate.net For a vanadium complex with 1,1,1-Trichloro-2-ethoxyethane, this process would predict key structural parameters such as the bond lengths between vanadium and the coordinating atoms of the ligand (likely the oxygen and potentially a chlorine atom), as well as the bond angles that define the coordination geometry around the metal center. nih.gov Vanadium complexes can adopt various coordination geometries, including tetrahedral, square pyramidal, and octahedral, which DFT can help elucidate. ijres.orgnih.gov
Once the optimized geometry is found, thermochemical properties like the enthalpy and Gibbs free energy of formation can be calculated. researchgate.net This analysis is vital for determining the stability of the complex and the feasibility of its formation. Comparing the energies of the reactants (e.g., a vanadium precursor and the chloroether ligand) with the product (the vanadium-chloroether complex) reveals whether the complexation is an energetically favorable process.
| Bond Type | Typical Bond Length (Å) | Vanadium Oxidation State | Coordination Environment |
|---|---|---|---|
| V=O (Oxo) | 1.58 - 1.62 | V(IV), V(V) | Square pyramidal, Octahedral |
| V-O (Alkoxide) | 1.75 - 1.95 | V(IV), V(V) | Octahedral |
| V-Cl | 2.20 - 2.40 | V(III), V(IV), V(V) | Tetrahedral, Octahedral |
Data compiled from representative computational studies on vanadium complexes. researchgate.netnih.gov
The bonding in transition metal complexes involves intricate electronic interactions between the metal and its ligands. In the case of a vanadium complex with 1,1,1-Trichloro-2-ethoxyethane, the primary interaction would be the donation of a lone pair of electrons from the ligand's oxygen atom to an empty d-orbital on the vanadium center, forming a coordinate covalent bond. dacollege.orggcnayanangal.com
A key feature often observed in the electronic spectra of such complexes is the Ligand-to-Metal Charge Transfer (LMCT) band. wikipedia.orglibretexts.org An LMCT transition involves the excitation of an electron from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. acs.orgnih.gov For a vanadium-chloroether complex, this would correspond to promoting an electron from a p-orbital on the oxygen or chlorine atoms to an empty or partially filled d-orbital on the vanadium center. This process results in the formal reduction of the metal. libretexts.org
Time-dependent DFT (TD-DFT) is a computational technique used to predict the electronic absorption spectra and assign these charge-transfer bands. researchgate.net The analysis of the molecular orbitals involved in these transitions provides a detailed picture of the metal-ligand bonding. It can reveal the extent of orbital overlap and covalency in the metal-ligand bond, going beyond a simple electrostatic description. dalalinstitute.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. smu.eduhokudai.ac.jp For reactions involving vanadium and 1,1,1-Trichloro-2-ethoxyethane, such as catalytic dehalogenation or oxidation, computational modeling can identify intermediates and, most importantly, the transition states that connect them.
A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Locating this structure is paramount, as its energy determines the activation barrier of the reaction. smu.edu
Once the stationary points (reactants, products, intermediates, and transition states) are identified, theories like Variational Transition State Theory (VTST) can be employed to calculate reaction rate constants. nih.govscispace.comrsc.org VTST improves upon conventional transition state theory by optimizing the location of the dividing surface between reactants and products, which is crucial for reactions with low or no distinct energy barrier. rsc.org These calculations can predict how reaction rates are affected by temperature and can help to distinguish between competing reaction pathways, thereby providing a comprehensive understanding of the reaction's kinetics and mechanism. rsc.org
No Publicly Available Research Found on the
The user's request for an article structured around detailed computational analyses, including reaction energy profiles and predictions of catalytic reactivity, cannot be fulfilled at this time due to the apparent absence of published studies on this particular chemical system.
The performed searches aimed to uncover information on:
Mapping of Reaction Energy Profiles and Identification of Rate-Determining Steps: Efforts to find studies detailing the energetic pathways and slowest steps of reactions involving 1,1,1-Trichloro-2-ethoxyethane and vanadium were unsuccessful.
Computational Prediction of Reactivity and Selectivity in Catalytic Processes: No literature was found that computationally predicts how vanadium complexes of 1,1,1-Trichloro-2-ethoxyethane would behave as catalysts, including their potential reactivity and the selectivity of their reactions.
While general information exists on the computational chemistry of vanadium complexes with various other organic molecules and on the theoretical studies of different trichloroethane compounds, the specific combination requested by the user does not appear to have been a subject of published scientific inquiry.
Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is not possible. Any attempt to generate such content would be speculative and would not be based on verifiable scientific research.
Advanced Spectroscopic and Structural Characterization of Vanadium Chloroether Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the electronic and geometric structure of vanadium complexes in solution. The combination of multinuclear NMR provides a comprehensive picture of the ligand environment and the metal center.
Applications of ¹H, ¹³C, and ⁵¹V NMR in Comprehensive Structural Elucidation
For a diamagnetic vanadium(V) complex with 1,1,1-Trichloro-2-ethoxyethane, ¹H and ¹³C NMR would reveal the coordination mode of the ether ligand. Coordination of the ether oxygen to the vanadium center would induce significant changes in the chemical shifts (δ) of the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons and carbons compared to the free ligand.
⁵¹V NMR is particularly sensitive to the coordination number, symmetry, and the nature of the ligands attached to the vanadium center. huji.ac.il The ⁵¹V nucleus has a very wide chemical shift range, making it an excellent probe for subtle electronic changes. researchgate.net The chemical shift for a hypothetical [VOClₓ(1,1,1-Trichloro-2-ethoxyethane)ᵧ] complex would be expected in a specific region that is characteristic of the vanadium oxidation state and its coordination environment. For instance, vanadate(V) species typically show chemical shifts ranging from -400 to -700 ppm. researchgate.net
A hypothetical dataset for a diamagnetic vanadium(V) complex might look as follows:
| Nucleus | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) | Δδ (ppm) | Inferred Interaction |
| ¹H (-OCH₂-) | 3.70 | 4.10 | +0.40 | Deshielding due to coordination to V center |
| ¹³C (-OCH₂-) | 68.5 | 75.0 | +6.5 | Significant deshielding confirms O-V bond |
| ⁵¹V | N/A | -550 | N/A | Consistent with a hexacoordinate V(V) center |
| Note: This data is illustrative and not based on experimental results for the specific compound. |
Specialized Paramagnetic NMR Techniques for Vanadium Complexes
If the vanadium center is paramagnetic (e.g., V(IV), d¹), the NMR spectra are dramatically affected. The unpaired electron provides a powerful probe but also introduces challenges, such as significant line broadening and large paramagnetic shifts. researchgate.net The interaction with the unpaired electron can lead to shifts that are orders of magnitude larger than typical diamagnetic shifts. These isotropic shifts are composed of two components: the contact (through-bond) and pseudocontact (through-space) shifts. Analysis of these shifts can provide detailed information on spin delocalization onto the ligand framework and the magnetic anisotropy of the complex. However, due to the quadrupolar nature of the ⁵¹V nucleus and the presence of paramagnetism, high-resolution signals for V(0), V(II), and V(IV) oxidation states are generally not observable. huji.ac.il
X-ray Diffraction Methodologies
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of crystalline materials.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Hypothetical SCXRD Data Table for a Vanadium-Chloroether Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| V-O (ether) Bond Length | 2.05 Å |
| V=O (oxo) Bond Length | 1.60 Å |
| V-Cl Bond Length | 2.30 Å |
| O-V-O Angle | 105° |
Note: This data is illustrative and not based on experimental results for the specific compound.
Powder X-ray Diffraction for Crystalline Phase Analysis and Crystallite Size Determination
Powder X-ray Diffraction (PXRD) is used on polycrystalline (powder) samples. It is essential for confirming the phase purity of a synthesized bulk sample. The resulting diffraction pattern, a plot of intensity vs. diffraction angle (2θ), serves as a fingerprint for the crystalline phase. mdpi.comresearchgate.net If a single crystal cannot be grown, PXRD can still provide crucial information. By comparing the experimental pattern to databases, the crystalline phase can be identified. osti.govscispace.com Furthermore, analysis of the peak broadening in a PXRD pattern can be used to estimate the average crystallite size of a nanocrystalline material.
Electron Microscopy and Surface Analytical Techniques
X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of vanadium-chloroether systems, XPS is crucial for determining the oxidation state of the vanadium center. The binding energy of the V 2p core level electrons is sensitive to the metal's oxidation state; a higher binding energy typically corresponds to a higher oxidation state. researchgate.net For instance, the V 2p₃/₂ peak for V⁴⁺ is found at a lower binding energy than that for V⁵⁺. researchgate.netxpsfitting.com Analysis of vanadium oxides shows distinct binding energies for V³⁺, V⁴⁺, and V⁵⁺ states, which serve as benchmarks for characterizing new complexes. researchgate.netresearchgate.net The V 2p spectra of vanadium compounds feature spin-orbit components (V 2p₃/₂ and V 2p₁/₂) which can be complex and may require combined fitting with the O 1s signal for accurate interpretation, especially in oxide or ether-containing systems. researchgate.netthermofisher.com It should be noted that V₂O₅ can degrade under X-ray beams, leading to a reduction to V(IV) species, a factor to consider during analysis. xpsfitting.com
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When applied to a vanadium-chloroether complex, EDX analysis can confirm the presence and relative abundance of key elements such as vanadium, chlorine, oxygen, and carbon, thereby verifying the elemental composition of the synthesized compound. researchgate.netresearchgate.net
Table 1: Representative V 2p₃/₂ Binding Energies for Different Vanadium Oxidation States This table presents typical binding energy ranges for vanadium oxides, which serve as references for assigning oxidation states in coordination complexes. Data is illustrative and based on findings from multiple sources. researchgate.netxpsfitting.comresearchgate.net
| Oxidation State | Compound Example | V 2p₃/₂ Binding Energy (eV) |
| V³⁺ | V₂O₃ | ~515.0 - 515.8 |
| V⁴⁺ | VO₂ | ~515.6 - 516.4 |
| V⁵⁺ | V₂O₅ | ~517.1 - 517.6 |
Other Advanced Spectroscopic Methods
Beyond XPS and EDX, other sophisticated techniques provide deeper insights into the electronic and geometric structures of vanadium complexes.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful tool for studying systems with unpaired electrons. udel.edu It is particularly informative for characterizing Vanadium(IV) complexes, which have a d¹ electron configuration. udel.eduutexas.edu The most stable isotope, ⁵¹V, has a nuclear spin of I = 7/2, which couples with the unpaired electron to produce a characteristic EPR spectrum consisting of eight distinct lines (hyperfine splitting). core.ac.ukrsc.org
Table 2: Illustrative Spin Hamiltonian Parameters for Various Vanadium(IV) Complexes This table shows typical g-values and hyperfine coupling constants (A) for different V(IV) environments. These values are sensitive to the ligand field and coordination geometry. rsc.orgrsc.org
| Complex | Solvent | g_iso | A_iso (10⁻⁴ cm⁻¹) |
| [VO(H₂O)₅]²⁺ | Water | 1.963 | 118 |
| [VO(acac)₂] | Toluene | 1.968 | 108 |
| [VO(nta)]⁻ | Water | 1.966 | 112 |
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the oxidation state, local geometry, and electronic structure of a specific element in a sample. mdpi.compyrometallurgy.co.za The XAS spectrum is divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). pyrometallurgy.co.zaresearchgate.net
The XANES region, near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comtandfonline.comresearchgate.net The intensity and energy of pre-edge features in the V K-edge XANES spectra are influenced by the symmetry of the vanadium site. mdpi.com
Table 3: Hypothetical EXAFS Fitting Results for a Vanadium-Chloroether Complex This table illustrates the type of structural information that can be obtained from EXAFS analysis for a vanadium center coordinated by oxygen and chlorine atoms.
| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) |
| V-O | 4 | 2.01 |
| V-Cl | 2 | 2.25 |
Future Research Directions and Concluding Outlook
Strategic Development of Novel Vanadium Catalysts for Chloroether Transformations
The future development of efficient and selective vanadium catalysts for the transformation of 1,1,1-Trichloro-2-ethoxyethane hinges on the rational design of the catalyst's coordination sphere and the exploration of vanadium's diverse electronic properties.
Advanced Ligand Design for Tailored Reactivity and Enhanced Selectivity
The ligand framework surrounding the vanadium center is paramount in dictating its catalytic activity and selectivity. Future research should prioritize the design of ligands that can precisely modulate the electronic and steric environment of the metal. By analogy to advancements in other areas of vanadium catalysis, such as the development of hydrazone-amide ligands for photocatalytic C-C bond cleavage, bespoke ligands can be engineered to facilitate specific transformations of 1,1,1-Trichloro-2-ethoxyethane. ntu.edu.sg For instance, ligands with tunable electronic properties can influence the redox potential of the vanadium center, which is crucial for activating the C-Cl or C-O bonds within the chloroether.
Ligand-controlled divergent catalysis, a powerful strategy in transition-metal catalysis, offers a promising avenue for selectively targeting different bonds within the same substrate. beilstein-journals.org By subtly modifying the ligand structure, it may be possible to steer the reaction towards either C-O bond cleavage, dehydrochlorination, or other desired transformations of 1,1,1-Trichloro-2-ethoxyethane. The synthesis of a diverse library of vanadium complexes with systematically varied ligands will be essential for establishing structure-activity relationships and identifying optimal catalysts for specific applications.
Exploration of Underutilized Vanadium Oxidation States and Coordination Geometries
Vanadium is known to exist in multiple oxidation states, from -3 to +5, each offering unique reactivity profiles. smolecule.comresearchgate.net While many catalytic applications utilize the V(IV) and V(V) states, exploring the potential of lower oxidation states, such as V(III), in the context of chloroether transformations could unlock novel reaction pathways. nih.govnih.gov For example, lower-valent vanadium species are often more electron-rich and may be more effective in reductive cleavage of C-Cl bonds.
Furthermore, the coordination geometry of the vanadium complex can significantly impact its catalytic performance. researchgate.net Research into complexes with unconventional coordination numbers and geometries, stabilized by carefully designed ligand scaffolds, could lead to catalysts with enhanced reactivity and stability. The interplay between oxidation state and coordination environment is a critical area for investigation, as it governs the fundamental steps of the catalytic cycle. researchgate.netresearchgate.netacs.orglehigh.edunih.govyoutube.com
Holistic Integration of Theoretical and Experimental Approaches
To accelerate the discovery and optimization of vanadium catalysts for 1,1,1-Trichloro-2-ethoxyethane transformations, a synergistic approach that combines computational modeling with experimental validation is indispensable.
Predictive Modeling for Accelerated Reaction Discovery and Optimization
Computational chemistry, particularly density functional theory (DFT), can provide invaluable insights into reaction mechanisms, transition state geometries, and activation energies. researchgate.netrsc.org By modeling the interaction of 1,1,1-Trichloro-2-ethoxyethane with various vanadium complexes, researchers can predict the feasibility of different reaction pathways and identify promising catalyst candidates before embarking on extensive experimental work. This predictive modeling can guide the rational design of ligands and help to elucidate the electronic and steric factors that govern catalytic activity.
Machine learning (ML) is also emerging as a powerful tool for catalyst optimization. nih.govresearchgate.net By training ML models on existing experimental data from related vanadium-catalyzed reactions, it may be possible to predict the performance of new catalyst designs for the transformation of 1,1,1-Trichloro-2-ethoxyethane. rsc.org This data-driven approach can significantly reduce the experimental effort required to identify optimal reaction conditions and catalyst structures.
Computational Chemistry-Guided High-Throughput Screening Methodologies
The integration of computational screening with high-throughput experimental techniques can dramatically accelerate the discovery of novel catalysts. A virtual library of potential vanadium catalysts with diverse ligand architectures can be computationally screened to identify candidates with favorable predicted properties for the desired transformation of 1,1,1-Trichloro-2-ethoxyethane. The most promising candidates can then be synthesized and tested experimentally in a high-throughput fashion, allowing for the rapid identification of lead catalysts. This iterative cycle of computational prediction and experimental validation will be a key driver of innovation in this field.
Adherence to Green Chemistry Principles in Vanadium-Mediated Chloroether Synthesis and Catalysis
Future research in this area must be guided by the principles of green chemistry to ensure the development of sustainable and environmentally benign processes. jocpr.comnih.govnih.gov This includes the use of non-toxic and abundant vanadium as the catalytic metal, the design of reactions with high atom economy, and the use of environmentally friendly solvents. researchgate.netresearchgate.net
The development of heterogeneous vanadium catalysts, for instance, by immobilizing vanadium complexes on solid supports, is a key strategy for improving catalyst recyclability and reducing waste. Furthermore, exploring reaction pathways that utilize benign oxidants, such as molecular oxygen or hydrogen peroxide, will be crucial for developing greener synthetic methods. The ultimate goal is to design catalytic systems for the transformation of 1,1,1-Trichloro-2-ethoxyethane that are not only efficient and selective but also have a minimal environmental footprint.
Concluding Outlook
The application of vanadium catalysis to the transformation of 1,1,1-Trichloro-2-ethoxyethane is a field with significant potential. By leveraging advanced ligand design, exploring the rich redox chemistry of vanadium, and integrating computational and experimental approaches, researchers can develop novel and sustainable catalytic systems. A commitment to the principles of green chemistry will be essential in translating these fundamental discoveries into practical and environmentally responsible chemical processes. The insights gained from such research will not only advance the chemistry of chloroethers but also contribute to the broader field of vanadium catalysis.
Investigation of Solvent-Free or Aqueous Phase Reaction Conditions
A significant future research avenue is the move away from conventional organic solvents towards more sustainable alternatives.
Aqueous Phase Reactions: Investigating the catalytic activity of vanadium complexes in water is a key objective. Research on other chlorinated pollutants has shown that titania-supported vanadium catalysts (VOx/TiO2) can maintain high activity and stability even in the presence of water vapor. researchgate.netnih.govacs.org This suggests the feasibility of aqueous-phase reactions, which would eliminate the need for volatile and often toxic organic solvents. Furthermore, studies on the reduction of other chlorine-containing oxyanions have demonstrated that vanadium redox cycles can be effectively utilized in the aqueous phase, with pH control being a viable method to contain and recycle the vanadium catalyst. nih.gov Future work should systematically evaluate the performance of different vanadium catalysts for the degradation or transformation of 1,1,1-Trichloro-2-ethoxyethane in water, focusing on reaction kinetics, degradation pathways, and catalyst recyclability.
Solvent-Free Conditions: Another promising direction is the exploration of solvent-free reaction conditions. butler.edu Such processes, where the reactants themselves act as the solvent or the reaction occurs in the gas or solid phase, can significantly reduce waste and simplify product separation. Research on vanadium(V) oxide has demonstrated its ability to catalyze oxidative transformations of various organic compounds in a solvent-free environment, which circumvents issues related to the catalyst's insolubility in common organic solvents. butler.edu This approach could be particularly relevant for industrial applications where large volumes of solvents would be impractical and costly.
Utilization of Sustainable and Benign Oxidants and Reductants
Sustainable Oxidants: For oxidative degradation pathways, molecular oxygen (O2) and hydrogen peroxide (H2O2) are considered ideal oxidants. nih.gov Vanadium-dependent haloperoxidases (VHPOs), a class of enzymes, utilize hydrogen peroxide to oxidize halides for subsequent halogenation reactions, a mechanism that has inspired the development of biomimetic vanadium catalysts. nih.govacs.org Vanadium-based catalysts are well-known for their effectiveness in oxidation reactions, and employing H2O2 or O2 would yield water as the only byproduct, aligning with the principles of green chemistry.
Benign Reductants: For reductive dehalogenation processes, which convert chlorinated hydrocarbons to less toxic compounds, the use of safe and inexpensive reducing agents is essential. While research on specific benign reductants for vanadium-catalyzed dehalogenation is emerging, the broader field of catalytic reduction points towards agents like molecular hydrogen (H2) and formate (B1220265) salts. science.gov These reductants are attractive due to their low cost and environmentally friendly nature.
| Reagent Type | Examples | Rationale for Future Research |
| Sustainable Oxidants | Molecular Oxygen (O2), Hydrogen Peroxide (H2O2) | Produce water as the primary byproduct; abundant and cost-effective. |
| Benign Reductants | Molecular Hydrogen (H2), Formate Salts (e.g., HCOOH) | Environmentally friendly; high atom economy; readily available. |
Identification of Remaining Challenges and Emerging Opportunities within the Field
Despite the promise of vanadium catalysis, several challenges must be addressed to unlock its full potential. Overcoming these hurdles will create new opportunities for scientific advancement and industrial implementation.
Strategies for Addressing Catalyst Stability and Reaction Selectivity Issues
The long-term performance and precision of a catalyst are critical for its practical application.
Catalyst Stability: A primary challenge for vanadium catalysts, particularly in reactions involving chlorides, is their stability at high temperatures. Vanadium can be lost through the formation of volatile vanadium oxychloride (VOCl3), leading to catalyst deactivation. core.ac.uk Another issue is deactivation due to changes in the vanadium oxidation state (e.g., V5+ to V4+) or poisoning from other components in emission streams, such as sulfur, which can form sulfates on the catalyst surface. oulu.fi Future strategies to enhance stability could involve:
Support and Promoter Effects: The choice of support material significantly influences the stability and activity of vanadium catalysts. oulu.firesearchgate.net Titania (TiO2) has been shown to be an effective support, and the addition of promoters like molybdenum (Mo) or tungsten (W) to VOx/TiO2 systems can enhance both activity and stability in the oxidation of chlorinated pollutants. researchgate.netnih.gov
Optimizing Reaction Conditions: Controlling reactant concentrations and temperature can suppress the formation of volatile byproducts. For instance, in the oxidation of hydrogen chloride, high water vapor pressure can inhibit the formation of VOCl3. core.ac.uk
Reaction Selectivity: A major challenge in the catalytic treatment of chlorinated compounds is controlling the reaction selectivity. In oxidative degradation, the goal is complete mineralization to carbon dioxide (CO2) and hydrogen chloride (HCl). Incomplete oxidation can lead to the formation of even more toxic byproducts, such as polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). researchgate.net Conversely, in synthetic applications, the goal is to selectively transform a functional group without affecting the rest of the molecule. Vanadium-dependent haloperoxidases have demonstrated the ability to perform regio- and/or enantio-selective halogenations, providing a blueprint for designing highly selective synthetic catalysts. escholarship.org
| Challenge | Potential Strategy |
| Catalyst Deactivation | Development of robust catalyst supports (e.g., TiO2); use of promoters (e.g., Mo, W). |
| Vanadium Leaching | Optimization of reaction conditions (temperature, pressure) to minimize volatilization. |
| Poor Selectivity | Catalyst design inspired by selective enzymes (VHPOs); fine-tuning of catalyst structure and composition. |
Bridging Fundamental Chemical Research to Potential Industrial Applications
Translating laboratory discoveries into large-scale industrial processes is a significant challenge that requires interdisciplinary collaboration. Vanadium-based catalysts are already used in major industrial processes, such as the production of sulfuric acid and in selective catalytic reduction (SCR) systems for NOx removal, demonstrating their industrial viability. core.ac.uk
The primary industrial opportunity for vanadium-catalyzed reactions of 1,1,1-Trichloro-2-ethoxyethane and similar compounds lies in environmental remediation, specifically in the treatment of waste gases from industrial incinerators. researchgate.netnih.gov Vanadium-based catalysts have shown high activity for the destruction of various polychlorinated pollutants. researchgate.netnih.govacs.org
To bridge the gap between research and industrial application, future efforts should focus on:
Scale-Up Studies: Developing and testing catalysts on a larger, pilot-plant scale to evaluate their performance under real-world conditions. This includes manufacturing catalysts in industrially relevant forms, such as honeycombs or pellets. nih.gov
Techno-Economic Analysis: Conducting thorough economic assessments to ensure the cost-effectiveness of the proposed catalytic process compared to existing technologies.
Long-Term Durability Testing: Evaluating the catalyst's stability and performance over extended periods of operation (thousands of hours) to ensure a commercially viable lifespan.
Q & A
Q. What analytical techniques are recommended for characterizing 1,1,1-trichloroethane and 1,1,2-trichloroethane in environmental samples?
Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for detecting chlorinated ethanes in environmental matrices. For 1,1,1-trichloroethane, ensure proper column selection (e.g., DB-624 for volatile organics) and use EPA Method 8260B for water/soil analysis. For 1,1,2-trichloroethane, confirm isomer separation using capillary columns with high polarity. Cross-validate results with certified reference materials (CRMs) listed in regulatory guidelines, such as those from Thermo Scientific Chemicals, which provide 98% purity standards for calibration .
Q. How can researchers systematically identify and screen relevant literature for toxicological profiles of chlorinated ethanes?
Follow the ATSDR’s tiered search strategy:
- Step 1 : Use CAS numbers (71-55-6 for 1,1,1-trichloroethane; 79-00-5 for 1,1,2-trichloroethane) and synonyms (e.g., "vinyl trichloride") in PubMed, TOXCENTER, and NIH RePORTER .
- Step 2 : Filter studies via title/abstract screening (e.g., exclude industrial solvent applications) and prioritize peer-reviewed toxicokinetic or ecotoxicological data.
- Step 3 : Augment with grey literature (e.g., EPA risk evaluations, conference proceedings) using queries from Tables B-2 and B-3 in ATSDR reports .
Advanced Research Questions
Q. What methodologies are effective in addressing data gaps for 1,1,2-trichloroethane’s avian toxicity without conducting new animal studies?
Employ Analogue Identification Methodology (AIM) and computational tools:
- Use the CompTox Chemicals Dashboard to identify structural analogues (e.g., 1,1,1-trichloroethane) with existing avian toxicity data .
- Apply Web-ICE to extrapolate median lethal doses (LD50) across species. For 1,1,2-trichloroethane, estimated avian LD50s range from 10.22–291.52 mg/kg, with a protective hazardous dose (HD5) of 21.79 mg/kg .
- Validate predictions using in vitro assays (e.g., avian hepatocyte cytotoxicity) to reduce reliance on in vivo testing .
Q. How should conflicting data on the environmental persistence of 1,1,1-trichloroethane be reconciled in risk assessment models?
Conduct sensitivity analysis on degradation parameters:
- Air : Model ozone reaction rates (t½ = 50–100 days) versus experimental data showing faster photolysis in polluted atmospheres .
- Groundwater : Compare anaerobic microbial degradation rates (e.g., reductive dechlorination to 1,1-dichloroethane) across hydrogeological settings using EPA’s BIOLAB database .
- Use Monte Carlo simulations to quantify uncertainty in half-life estimates and refine EPA’s Substance Priority List rankings .
Q. What are the key considerations when designing experiments to assess vanadium’s oxidative behavior in biological systems?
- Speciation analysis : Use X-ray absorption spectroscopy (XAS) to differentiate V(IV) and V(V) states in simulated physiological fluids (e.g., PBS at pH 7.4) .
- Dose-response modeling : Account for vanadium’s dual role as a micronutrient (≤1 ppm) and toxin (>5 ppm) in cell cultures. Pre-treat samples with chelators (e.g., EDTA) to mitigate confounding metal interactions .
- Oxidative stress markers : Measure glutathione depletion and lipid peroxidation in hepatocyte models, correlating results with ICP-MS quantification of intracellular vanadium accumulation .
Methodological Notes
- Contradiction resolution : For conflicting toxicity data (e.g., 1,1,1-trichloroethane’s "practically nontoxic" classification vs. neurotoxic effects at high doses), apply Weight-of-Evidence (WoE) frameworks. Prioritize studies with robust OECD-compliant protocols and explicit dose metrics .
- Ethical compliance : Adhere to ARRIVE guidelines for computational toxicology studies to ensure reproducibility and reduce animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
